Cas no 1249987-60-7 (1-2-bromo-1-(cyclopropylmethoxy)ethyl-4-chlorobenzene)

1-2-Bromo-1-(cyclopropylmethoxy)ethyl-4-chlorobenzene is a halogenated aromatic compound featuring both bromine and chlorine substituents, along with a cyclopropylmethoxy functional group. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly for constructing complex molecules in pharmaceutical and agrochemical applications. The bromine moiety offers versatility for further functionalization via cross-coupling reactions, while the chlorobenzene core enhances stability. The cyclopropylmethoxy group may influence steric and electronic properties, potentially improving selectivity in target transformations. Its well-defined molecular architecture ensures consistent performance in multi-step syntheses, supporting research in medicinal chemistry and material science. Proper handling is advised due to its reactive halogen content.
1-2-bromo-1-(cyclopropylmethoxy)ethyl-4-chlorobenzene structure
1249987-60-7 structure
商品名:1-2-bromo-1-(cyclopropylmethoxy)ethyl-4-chlorobenzene
CAS番号:1249987-60-7
MF:C12H14BrClO
メガワット:289.595962047577
CID:6042482
PubChem ID:62113858

1-2-bromo-1-(cyclopropylmethoxy)ethyl-4-chlorobenzene 化学的及び物理的性質

名前と識別子

    • 1-2-bromo-1-(cyclopropylmethoxy)ethyl-4-chlorobenzene
    • Benzene, 1-[2-bromo-1-(cyclopropylmethoxy)ethyl]-4-chloro-
    • 1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-4-chlorobenzene
    • 1249987-60-7
    • 1-[2-bromo-1-(cyclopropylmethoxy)ethyl]-4-chlorobenzene
    • AKOS011393794
    • CS-0299868
    • EN300-1132969
    • インチ: 1S/C12H14BrClO/c13-7-12(15-8-9-1-2-9)10-3-5-11(14)6-4-10/h3-6,9,12H,1-2,7-8H2
    • InChIKey: DVQVFJOSGFDYKO-UHFFFAOYSA-N
    • ほほえんだ: C1(C(OCC2CC2)CBr)=CC=C(Cl)C=C1

計算された属性

  • せいみつぶんしりょう: 287.99166g/mol
  • どういたいしつりょう: 287.99166g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 15
  • 回転可能化学結合数: 5
  • 複雑さ: 188
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.7
  • トポロジー分子極性表面積: 9.2Ų

じっけんとくせい

  • 密度みつど: 1.446±0.06 g/cm3(Predicted)
  • ふってん: 331.4±27.0 °C(Predicted)

1-2-bromo-1-(cyclopropylmethoxy)ethyl-4-chlorobenzene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1132969-1.0g
1-[2-bromo-1-(cyclopropylmethoxy)ethyl]-4-chlorobenzene
1249987-60-7
1g
$884.0 2023-06-09
Enamine
EN300-1132969-2.5g
1-[2-bromo-1-(cyclopropylmethoxy)ethyl]-4-chlorobenzene
1249987-60-7 95%
2.5g
$1509.0 2023-10-26
Enamine
EN300-1132969-0.1g
1-[2-bromo-1-(cyclopropylmethoxy)ethyl]-4-chlorobenzene
1249987-60-7 95%
0.1g
$678.0 2023-10-26
Enamine
EN300-1132969-10.0g
1-[2-bromo-1-(cyclopropylmethoxy)ethyl]-4-chlorobenzene
1249987-60-7
10g
$3807.0 2023-06-09
Enamine
EN300-1132969-1g
1-[2-bromo-1-(cyclopropylmethoxy)ethyl]-4-chlorobenzene
1249987-60-7 95%
1g
$770.0 2023-10-26
Enamine
EN300-1132969-5g
1-[2-bromo-1-(cyclopropylmethoxy)ethyl]-4-chlorobenzene
1249987-60-7 95%
5g
$2235.0 2023-10-26
Enamine
EN300-1132969-0.05g
1-[2-bromo-1-(cyclopropylmethoxy)ethyl]-4-chlorobenzene
1249987-60-7 95%
0.05g
$647.0 2023-10-26
Enamine
EN300-1132969-5.0g
1-[2-bromo-1-(cyclopropylmethoxy)ethyl]-4-chlorobenzene
1249987-60-7
5g
$2566.0 2023-06-09
Enamine
EN300-1132969-0.25g
1-[2-bromo-1-(cyclopropylmethoxy)ethyl]-4-chlorobenzene
1249987-60-7 95%
0.25g
$708.0 2023-10-26
Enamine
EN300-1132969-0.5g
1-[2-bromo-1-(cyclopropylmethoxy)ethyl]-4-chlorobenzene
1249987-60-7 95%
0.5g
$739.0 2023-10-26

1-2-bromo-1-(cyclopropylmethoxy)ethyl-4-chlorobenzene 関連文献

1-2-bromo-1-(cyclopropylmethoxy)ethyl-4-chlorobenzeneに関する追加情報

1-2-Bromo-1-(Cyclopropylmethoxy)Ethyl-4-Chlorobenzene: A Comprehensive Overview

1-2-Bromo-1-(Cyclopropylmethoxy)Ethyl-4-Chlorobenzene, identified by the CAS number 1249987-60-7, is a complex organic compound with a unique structure that combines bromine, a cyclopropylmethoxy group, and a chlorobenzene moiety. This compound has garnered attention in recent years due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. Its structure, which features a bromine atom at the 1-position of the ethyl group and a cyclopropylmethoxy substituent, makes it a versatile building block for synthesizing more complex molecules.

The synthesis of 1-2-bromo-1-(cyclopropylmethoxy)ethyl-4-chlorobenzene involves multiple steps, including nucleophilic substitution and coupling reactions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound. For instance, the use of palladium catalysts in cross-coupling reactions has significantly improved the yield and purity of this compound. These developments are particularly important for its application in drug discovery, where high-quality starting materials are crucial.

One of the most promising applications of this compound is in the development of new pharmaceutical agents. The presence of a bromine atom provides opportunities for further functionalization, such as substitution reactions to introduce bioactive groups. Recent studies have explored its potential as an intermediate in the synthesis of kinase inhibitors and other therapeutic agents. For example, researchers have demonstrated that derivatives of this compound can modulate protein kinases involved in cancer progression.

In addition to its pharmaceutical applications, 1-2-bromo-1-(cyclopropylmethoxy)ethyl-4-chlorobenzene has shown promise in agrochemical research. Its ability to act as a precursor for herbicides and insecticides has been highlighted in several recent publications. The chlorobenzene moiety contributes to its stability and bioavailability, making it an attractive candidate for agricultural applications.

The unique combination of functional groups in this compound also makes it valuable for materials science applications. For instance, its bromine atom can be used as a leaving group in polymerization reactions, enabling the synthesis of novel polymeric materials with tailored properties. Recent studies have explored its use in the development of stimuli-responsive polymers that can respond to environmental changes such as temperature or pH.

From an environmental perspective, understanding the fate and behavior of 1-2-bromo-1-(cyclopropylmethoxy)ethyl-4-chlorobenzene is crucial for assessing its potential impact on ecosystems. Research has shown that this compound undergoes biodegradation under certain conditions, but further studies are needed to fully characterize its environmental footprint.

In conclusion, 1-2-bromo-1-(cyclopropylmethoxy)ethyl-4-chlorobenzene is a versatile compound with diverse applications across multiple disciplines. Its unique structure and reactivity make it an invaluable tool for researchers working in pharmaceuticals, agrochemicals, and materials science. As new synthetic methods and applications continue to emerge, this compound is likely to play an increasingly important role in both academic and industrial settings.

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